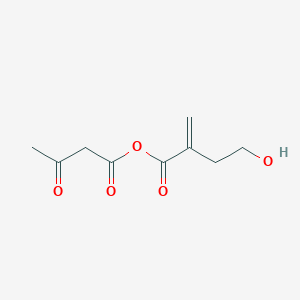

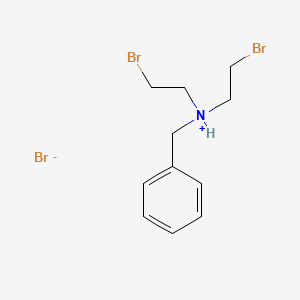

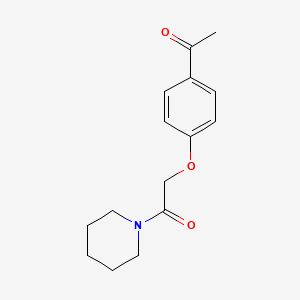

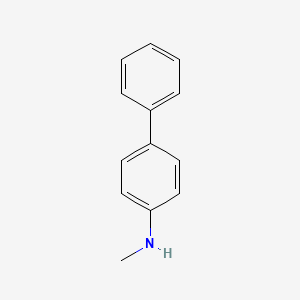

![molecular formula C15H21NO4S B1619273 Cyclohexanecarboxylic acid, 1-[[(2,5-dimethylphenyl)sulfonyl]amino]- CAS No. 690646-16-3](/img/structure/B1619273.png)

Cyclohexanecarboxylic acid, 1-[[(2,5-dimethylphenyl)sulfonyl]amino]-

Vue d'ensemble

Description

Cyclohexanecarboxylic acid is an organic compound with the formula C6H11CO2H. It is the carboxylic acid of cyclohexane and appears as a colorless oil that crystallizes near room temperature .

Synthesis Analysis

Cyclohexanecarboxylic acid is prepared by the hydrogenation of benzoic acid . It can also be produced through the oxidation of cyclohexanol or cyclohexanone in the presence of oxidizing agents such as chromium trioxide or potassium permanganate .Molecular Structure Analysis

The molecular formula of Cyclohexanecarboxylic acid is C7H12O2, and its molecular weight is 128.1690 .Chemical Reactions Analysis

Cyclohexanecarboxylic acid can be a precursor to the nylon-6 precursor caprolactam via its reaction with nitrosylsulfuric acid. It can also be oxidized to cyclohexene . Cyclohexanecarboxylic acid exhibits the reactions typical of carboxylic acids, including its conversion to the acid chloride cyclohexanecarbonyl chloride .Physical And Chemical Properties Analysis

Cyclohexanecarboxylic acid is a white solid with a density of 1.0274 g/cm3. It has a melting point of 30–31 °C and a boiling point of 232–234 °C .Applications De Recherche Scientifique

Synthesis and Intermolecular Interactions Cyclohexanecarboxylic acid derivatives, specifically sulfonamide derivatives of tranexamic acid, demonstrate unique intermolecular interactions and three-dimensional behavior. These derivatives, produced through environmentally friendly methods, exhibit varied hydrogen bonding interactions that stabilize the molecules in different crystalline forms. X-ray studies highlight their capacity to form inversion dimers connected through N–H⋯O interactions, with certain derivatives showing non-classical interaction patterns. This research underscores the potential of cyclohexanecarboxylic acid derivatives in developing materials with specific molecular packing and hydrogen-bonded networks (Ashfaq et al., 2016).

Cyclization and Derivative Formation The cyclization of cyclohexanecarboxylic acid-related compounds can lead to the formation of novel organic derivatives with potential pharmaceutical applications. For example, the cyclization of ethyl [2-(1-cyclohexen-1-yl)cyclohexylidene]cyanoacetate produces 10-amino-1,2,3,4,5,6,7,8-octahydrophenanthrene-9-carboxylic acid, employed in synthesizing various phenanthrene derivatives. Such processes highlight the versatility of cyclohexanecarboxylic acid derivatives in synthetic organic chemistry (Wilamowski et al., 1995).

Molecular Gelation for Solar Cells In the field of renewable energy, cyclohexanecarboxylic acid derivatives have been utilized as efficient gelators for solidifying ionic liquid electrolytes in dye-sensitized solar cells. This application offers a pathway to enhance solar cell performance through the development of solid electrolytes that are thermo-reversible, improving the efficiency and feasibility of dye-sensitized solar cells under practical conditions (Décoppet et al., 2014).

Supramolecular Architectures Cyclohexanecarboxylic acid derivatives play a crucial role in the formation of supramolecular architectures. By co-crystallizing with organic bases, various acid∶base complexes with distinct supramolecular motifs have been identified. These include zigzag tapes, sheets, and interpenetrating networks, demonstrating the potential of these derivatives in designing materials with specific molecular arrangements and properties (Shan et al., 2003).

Catalysis and Synthesis Cyclohexanecarboxylic acid derivatives are also significant in catalysis, facilitating the synthesis of complex organic molecules. For instance, silica-bonded S-sulfonic acid, a catalyst derived from cyclohexanecarboxylic acid, has been employed in the synthesis of chromene and pyran derivatives in aqueous ethanol, showcasing the utility of these derivatives in green chemistry and organic synthesis (Aswin et al., 2014).

Safety and Hazards

While specific safety and hazard information for “Cyclohexanecarboxylic acid, 1-[[(2,5-dimethylphenyl)sulfonyl]amino]-” is not available, it’s important to handle all chemical compounds with care. For example, in case of skin contact with a similar compound, it’s recommended to immediately wash the skin with copious amounts of water for at least 15 minutes while removing contaminated clothing and shoes .

Orientations Futures

Propriétés

IUPAC Name |

1-[(2,5-dimethylphenyl)sulfonylamino]cyclohexane-1-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H21NO4S/c1-11-6-7-12(2)13(10-11)21(19,20)16-15(14(17)18)8-4-3-5-9-15/h6-7,10,16H,3-5,8-9H2,1-2H3,(H,17,18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HHRGSMBNCDFMLE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C=C1)C)S(=O)(=O)NC2(CCCCC2)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H21NO4S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00357364 | |

| Record name | 1-[(2,5-Dimethylbenzene-1-sulfonyl)amino]cyclohexane-1-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00357364 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

311.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Cyclohexanecarboxylic acid, 1-[[(2,5-dimethylphenyl)sulfonyl]amino]- | |

CAS RN |

690646-16-3 | |

| Record name | 1-[(2,5-Dimethylbenzene-1-sulfonyl)amino]cyclohexane-1-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00357364 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.